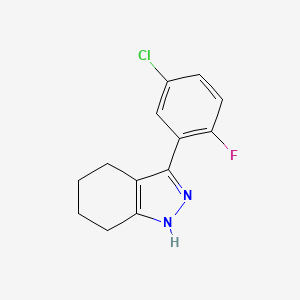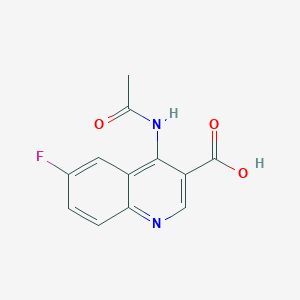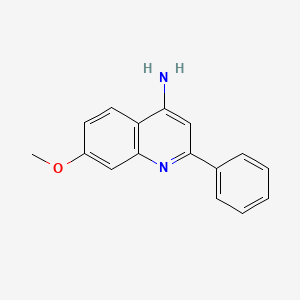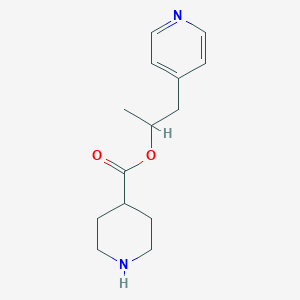
3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one is an organosilicon compound with the molecular formula C10H20O5Si. This compound is known for its unique structure, which includes a trimethoxysilyl group attached to a butenone backbone. It is commonly used as a coupling agent and a monomer in various polymerization reactions due to its ability to form stable covalent bonds with different substrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one typically involves the reaction of 3-buten-2-one with 3-(trimethoxysilyl)propyl alcohol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the product is purified by distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids or bases can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic catalysts are employed to facilitate hydrolysis and condensation reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Butanol derivatives.
Substitution: Siloxane polymers.
Applications De Recherche Scientifique
3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a monomer in polymerization reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Mécanisme D'action
The mechanism of action of 3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one involves the formation of stable covalent bonds with various substrates through its trimethoxysilyl group. This allows the compound to act as a coupling agent, enhancing the adhesion and mechanical properties of the resulting materials. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups formed upon hydrolysis of the trimethoxysilyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another widely used coupling agent with similar applications in polymerization and surface modification.
3-Glycidoxypropyltrimethoxysilane: Used in the production of epoxy resins and as a coupling agent in various composites.
1-Propanamine, 3-(triethoxysilyl): Employed in the modification of surfaces and as a crosslinking agent.
Uniqueness
3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one is unique due to its butenone backbone, which provides additional reactivity and versatility in chemical reactions compared to other similar compounds. This makes it particularly valuable in applications requiring enhanced adhesion and mechanical properties .
Propriétés
Formule moléculaire |
C10H20O5Si |
|---|---|
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
3-(3-trimethoxysilylpropoxy)but-3-en-2-one |
InChI |
InChI=1S/C10H20O5Si/c1-9(11)10(2)15-7-6-8-16(12-3,13-4)14-5/h2,6-8H2,1,3-5H3 |
Clé InChI |
KDFDKCQXINXEPV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C)OCCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone](/img/structure/B11863055.png)





![Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11863087.png)


![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)



